Cas no 537713-19-2 ([1,1'-Biphenyl]-2-carboxylic acid, 4-methyl-4'-(trifluoromethyl)-)
[1,1'-Biphenyl]-2-carboxylic acid, 4-methyl-4'-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-2-carboxylic acid, 4-methyl-4'-(trifluoromethyl)-
- 5-methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid
- 4-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
- VYCHWYJJKCWLME-UHFFFAOYSA-N
- A1-47379
- AKOS017552479
- 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95%
- DTXSID00594979
- SCHEMBL6491531
- MFCD18321780
- 4-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid
- 5-METHYL-2-(4-TRIFLUOROMETHYLPHENYL)BENZOIC ACID
- 537713-19-2
-
- MDL: MFCD18321780
- Inchi: 1S/C15H11F3O2/c1-9-2-7-12(13(8-9)14(19)20)10-3-5-11(6-4-10)15(16,17)18/h2-8H,1H3,(H,19,20)
- InChI Key: VYCHWYJJKCWLME-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)C1C=CC(C)=CC=1C(=O)O)(F)F
Computed Properties
- Exact Mass: 280.07113
- Monoisotopic Mass: 280.07111408g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.3
[1,1'-Biphenyl]-2-carboxylic acid, 4-methyl-4'-(trifluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB329027-5g |
5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95%; . |
537713-19-2 | 95% | 5g |
€1159.00 | 2025-04-18 | |
| abcr | AB329027-5 g |
5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95%; . |
537713-19-2 | 95% | 5g |
€1159.00 | 2023-04-26 |
[1,1'-Biphenyl]-2-carboxylic acid, 4-methyl-4'-(trifluoromethyl)- Suppliers
[1,1'-Biphenyl]-2-carboxylic acid, 4-methyl-4'-(trifluoromethyl)- Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on [1,1'-Biphenyl]-2-carboxylic acid, 4-methyl-4'-(trifluoromethyl)-
Comprehensive Overview of [1,1'-Biphenyl]-2-carboxylic acid, 4-methyl-4'-(trifluoromethyl)- (CAS No. 537713-19-2)
The compound [1,1'-Biphenyl]-2-carboxylic acid, 4-methyl-4'-(trifluoromethyl)- (CAS No. 537713-19-2) is a specialized organic molecule with significant applications in pharmaceutical and material science research. Its unique structure, featuring a biphenyl core with carboxylic acid, methyl, and trifluoromethyl functional groups, makes it a valuable intermediate in synthetic chemistry. Researchers are increasingly interested in this compound due to its potential role in developing high-performance materials and bioactive molecules.
In recent years, the demand for fluorinated compounds like [1,1'-Biphenyl]-2-carboxylic acid, 4-methyl-4'-(trifluoromethyl)- has surged, driven by their enhanced stability and bioavailability. This aligns with the growing focus on sustainable chemistry and green synthesis, as industries seek eco-friendly alternatives. The trifluoromethyl group in particular is a hotspot in drug design, as it often improves metabolic stability and binding affinity. This compound’s versatility makes it a subject of interest in medicinal chemistry and agrochemical development.
From a technical perspective, [1,1'-Biphenyl]-2-carboxylic acid, 4-methyl-4'-(trifluoromethyl)- exhibits notable physicochemical properties. Its carboxylic acid moiety allows for further derivatization, enabling the creation of esters, amides, or other derivatives. The methyl group at the 4-position and the trifluoromethyl group at the 4'-position contribute to its lipophilicity, which is critical for membrane permeability in drug candidates. These attributes are frequently discussed in forums and publications focusing on structure-activity relationships (SAR) and molecular design.
The synthesis of CAS No. 537713-19-2 typically involves cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, followed by functional group transformations. These methods are widely studied in organic synthesis communities, where efficiency and yield optimization are key concerns. Recent advancements in catalytic systems and flow chemistry have further streamlined the production of such biphenyl derivatives, reducing waste and improving scalability—a priority for modern fine chemical manufacturers.
Applications of [1,1'-Biphenyl]-2-carboxylic acid, 4-methyl-4'-(trifluoromethyl)- extend beyond pharmaceuticals. Its structural motifs are relevant in liquid crystal materials, organic electronics, and coatings, where thermal stability and electronic properties are paramount. With the rise of flexible electronics and OLED technologies, researchers are exploring biphenyl-based compounds for their optoelectronic characteristics. This intersection of chemistry and materials science underscores the compound’s multidisciplinary importance.
For those searching "biphenyl derivatives uses" or "trifluoromethyl compounds in drug discovery," this compound serves as a prime example of how subtle structural changes can yield significant functional differences. FAQs like "How to synthesize biphenyl carboxylic acids?" or "Why are fluorinated groups important in pharmaceuticals?" highlight the practical and theoretical interest in CAS No. 537713-19-2. Its study not only advances academic knowledge but also supports industrial innovation in life sciences and advanced materials.
In summary, [1,1'-Biphenyl]-2-carboxylic acid, 4-methyl-4'-(trifluoromethyl)- represents a compelling case of how targeted molecular design can address contemporary challenges in science and technology. Its relevance to drug development, material engineering, and sustainable synthesis ensures its continued prominence in research and commercial applications. As the scientific community prioritizes precision chemistry and functional materials, this compound will likely remain a key player in innovative solutions.
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